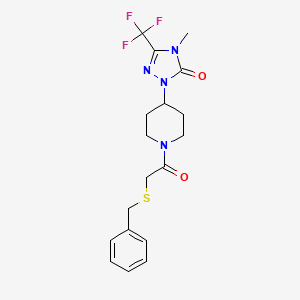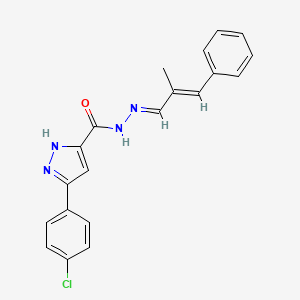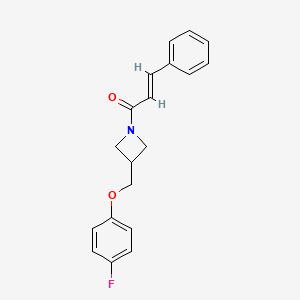![molecular formula C22H24N6O2 B2790972 N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207001-75-9](/img/structure/B2790972.png)
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a bioactive molecule with drug-like properties, cataloged in the ChEMBL database. This compound has shown significant potential in various scientific research fields due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involve multiple steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Industrial production methods may include large-scale synthesis using automated systems to ensure consistency and purity .
Analyse Chemischer Reaktionen
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a chemical tool to study various biological processes. In biology, it helps in understanding cellular mechanisms and pathways. In medicine, it is explored for its potential therapeutic effects. In industry, it is used in the development of new materials and products .
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds include those with comparable bioactivity and molecular targets. this compound is unique due to its specific binding affinity and the distinct biological responses it elicits .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-7-8-16(11-15(14)2)18-12-19-21-25-28(13-20(29)23-17-5-3-4-6-17)22(30)26(21)9-10-27(19)24-18/h7-12,17H,3-6,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMCPBKVFDCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5CCCC5)C3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2790890.png)
![3-[(1-Cyclohexanecarbonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2790892.png)
![6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790893.png)


![4-[Allyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2790898.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2790900.png)
![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)




![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2790911.png)
